Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)

Phosphine oxide, bis(4-fluorophenyl)- structure
94940-35-9 structure
Product Name:Phosphine oxide, bis(4-fluorophenyl)-
N.o CAS:94940-35-9
MF:C12H9F2OP
MW:238.169831037521
CID:752046
PubChem ID:13332985
Update Time:2025-10-28

Phosphine oxide, bis(4-fluorophenyl)- Propriedades químicas e físicas

Nomes e Identificadores

    • Phosphine oxide, bis(4-fluorophenyl)-
    • bis(4-fluorophenyl)-oxophosphanium
    • Bis(4-fluorophenyl)phosphine oxide (ACI)
    • Bis(p-fluorophenyl)phosphine oxide
    • bis(4-fluorophenyl)-Phosphine oxide
    • E81179
    • Bis(4-fluorophenyl)(oxo)phosphanium
    • 1-fluoro-4-(4-fluorophenylphosphoroso)benzene
    • bis(4-fluorophenyl)phosphine oxide
    • 94940-35-9
    • BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM
    • CS-0098794
    • SCHEMBL1305285
    • bis(4-fluorophenyl)phosphineoxide
    • 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
    • WMQXKXZCFOGSFU-UHFFFAOYSA-N
    • DTXSID10537195
    • Inchi: 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H
    • Chave InChI: WMQXKXZCFOGSFU-UHFFFAOYSA-N
    • SMILES: O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1

Propriedades Computadas

  • Massa Exacta: 237.02808320g/mol
  • Massa monoisotópica: 237.02808320g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 219
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.7
  • Superfície polar topológica: 17.1Ų

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Phosphine oxide, bis(4-fluorophenyl)- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride ,  Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane ;  10 min, rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Highly active catalysts of bisphosphine oxides for asymmetric Heck reaction
Hu, Jian; Lu, Yunpeng; Li, Yongxin; Zhou, Jianrong, Chemical Communications (Cambridge, 2013, 49(82), 9425-9427

Método de produção 2

Condições de reacção
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether ,  Water ;  5 min, rt
Referência
Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds
Tan, Chen; Liu, Xinyuan; Jia, Huanxin; Zhao, Xiaowen; Chen, Jian; et al, Chemistry - A European Journal, 2020, 26(4), 881-887

Método de produção 3

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Tetrahydrofuran ;  1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ;  0 °C; 30 min, rt
Referência
Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic Acids
Yoshioka, Shota; Wen, Ke; Saito, Susumu, Bulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524

Método de produção 4

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  15 min, cooled; 4 h, rt; cooled
1.2 Reagents: Diethyl phosphite ;  cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ;  5 min, 0 °C
Referência
Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) Complexes
King, Andrew K.; Buchard, Antoine; Mahon, Mary F.; Webster, Ruth L., Chemistry - A European Journal, 2015, 21(45), 15960-15963

Método de produção 5

Condições de reacção
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine Oxides
Xiong, Biquan ; Shi, Chonghao; Xu, Weifeng; Liu, Yu ; Zhu, Longzhi; et al, Advanced Synthesis & Catalysis, 2022, 364(24), 4392-4401

Método de produção 6

Condições de reacção
1.1 Reagents: Diethyl phosphite ;  0 °C; 30 min, 0 °C; 2 - 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation
Li, Cheng-Kun; Tao, Ze-Kun; Shoberu, Adedamola; Zhang, Wei ; Zou, Jian-Ping, Organic Letters, 2022, 24(32), 6083-6087

Método de produção 7

Condições de reacção
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referência
One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formation
Peng, Lingteng; Hu, Zhifang; Zhao, Yanting; Peng, Lifen; Xu, Zhi; et al, Organic & Biomolecular Chemistry, 2022, 20(20), 4110-4114

Método de produção 8

Condições de reacção
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  rt; 2 h, rt → 45 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 0 °C
Referência
Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P coupling
Zhang, Lei; Liu, Chengyu; Yang, Lei; Cao, Liming; Liang, Chaoming; et al, Organic & Biomolecular Chemistry, 2022, 20(19), 3897-3901

Método de produção 9

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  2 - 3 h, reflux
Referência
Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition
Chen, Yuan; Yu, Zhaoyuan ; Jiang, Zhiyu; Tan, Jian-Ping; Wu, Jia-Hong; et al, ACS Catalysis, 2021, 11(22), 14168-14180

Método de produção 10

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, reflux; 20 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine Oxides
Zhang, Dapeng; Lian, Mingming ; Liu, Jia; Tang, Shukun; Liu, Guangzhi; et al, Organic Letters, 2019, 21(8), 2597-2601

Método de produção 11

Condições de reacção
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 5 h, rt
1.2 rt
Referência
Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira Coupling
Yang, Xiaogang; Lu, Dong; Guan, Wenjian; Yin, Shuang-Feng ; Kambe, Nobuaki; et al, Journal of Organic Chemistry, 2022, 87(12), 7720-7733

Método de produção 12

Condições de reacção
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
Referência
A Superior Method for the Reduction of Secondary Phosphine Oxides
Busacca, Carl A.; Lorenz, Jon C.; Grinberg, Nelu; Haddad, Nizar; Hrapchak, Matt; et al, Organic Letters, 2005, 7(19), 4277-4280

Método de produção 13

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, reflux
1.2 Reagents: Triethyl phosphate ;  18 h, 0 °C → rt
Referência
Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted Hydrophosphonylation
Zhang, Song; Feng, Zhenghuai; Jiang, Chunhui; Yu, Xiaojun; Pan, Jianke; et al, Chemistry - A European Journal, 2021, 27(44), 11285-11290

Método de produção 14

Condições de reacção
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 30 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  5 min, 0 °C
Referência
Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagents
Chen, C. Chun; Waser, Jerome, Chemical Communications (Cambridge, 2014, 50(85), 12923-12926

Método de produção 15

Condições de reacção
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  30 min, 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C
Referência
Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascade
Huang, Wei; Byun, Jeehye; Roerich, Irina; Ramanan, Charusheela; Blom, Paul W. M.; et al, Angewandte Chemie, 2018, 57(27), 8316-8320

Método de produção 16

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Diethyl phosphite ;  0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side Chains
Shao, Shiyang; Ding, Junqiao; Ye, Tengling; Xie, Zhiyuan; Wang, Lixiang; et al, Advanced Materials (Weinheim, 2011, 23(31), 3570-3574

Método de produção 17

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite ,  Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-Acetals
Sun, Yongjie; Zhao, Qingyang; Wang, Heng; Yang, Tilong; Wen, Jialin ; et al, Chemistry - A European Journal, 2020, 26(50), 11470-11477

Método de produção 18

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  20 min, 40 °C; 40 °C → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  30 min, rt
Referência
Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopy
Anstiss, Christopher; Karuso, Peter; Richardson, Mark; Liu, Fei, Molecules, 2013, 18, 2788-2802

Método de produção 19

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 22 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride Reagents
Miller, Lucy P. ; Vogel, James A.; Harel, Shiraz; Krussman, Jenna M.; Melvin, Patrick R., Organic Letters, 2023, 25(11), 1834-1838

Método de produção 20

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 30 min, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing Heterocycles
Zhu, Peng-Wei; Ma, Hong-Mei; Li, Yang; Miao, Ling-Zhen; Zhu, Jie, Journal of Organic Chemistry, 2023, 88(4), 2069-2078

Método de produção 21

Condições de reacção
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine Oxides
Wei, Hanlin; Chen, Hao; Chen, Jianzhong ; Gridnev, Ilya D.; Zhang, Wanbin, Angewandte Chemie, 2023, 62(6),

Método de produção 22

Condições de reacção
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
Cobaloxime Photocatalysis for the Synthesis of Phosphorylated Heteroaromatics
Yu, Ji-Xin; Cheng, Yuan-Yuan; Chen, Bin; Tung, Chen-Ho; Wu, Li-Zhu, Angewandte Chemie, 2022, 61(40),

Método de produção 23

Condições de reacção
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-ones
Zhou, Xingcui; Xiong, Ting; Jiang, Jun, Chemical Communications (Cambridge, 2022, 58(61), 8568-8571

Método de produção 24

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Dibromomethane Solvents: Tetrahydrofuran ;  rt; 1 h, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ;  0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referência
Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with Alkynes
Li, Xue-Hong; Gong, Jun-Fang; Song, Mao-Ping, Chemistry - An Asian Journal, 2022, 17(2),

Método de produção 25

Condições de reacção
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin Ligands
Zhang, Xi; Wang, Juan; Yang, Shang-Dong, ACS Catalysis, 2021, 11(22), 14008-14015

Phosphine oxide, bis(4-fluorophenyl)- Raw materials

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